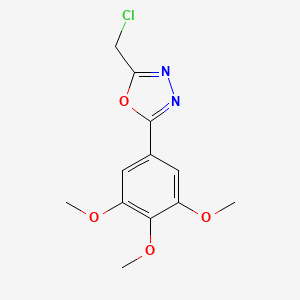

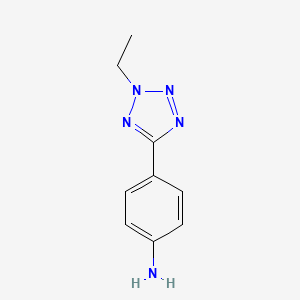

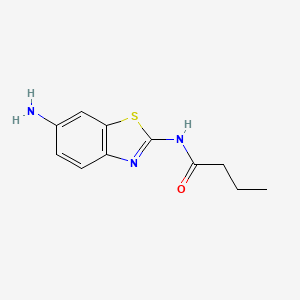

![molecular formula C15H14N2O B1621263 3-(4,5-二氢-3H-苯并[b][1,4]二氮杂卓-2-基)-苯酚 CAS No. 889955-12-8](/img/structure/B1621263.png)

3-(4,5-二氢-3H-苯并[b][1,4]二氮杂卓-2-基)-苯酚

描述

The compound “3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol” belongs to the class of benzodiazepines . Benzodiazepines are privileged heteroaromatic molecules and are considered to be the core of an essential class of pharmaceutically active analogues . They have been used in the field of medicinal chemistry for drug discovery research .

Synthesis Analysis

The synthesis of benzodiazepines has been receiving much attention in the field of medicinal chemistry . An efficient and eco-friendly approach for the synthesis of novel substituted 3H-benzo[B][1,4]diazepine derivatives using non-toxic basic alumina as a reusable catalyst under microwave irradiations has been presented . The influence of different types of alumina as catalyst was studied and it was found that the best yield of the product was obtained with basic alumina catalyst .Molecular Structure Analysis

The molecular structure of benzodiazepines was properly elucidated using MS, IR, NMR, and elemental analysis . The structure of these compounds can be easily prepared via an improved process .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines are based on the formation of carbon–carbon bond formation . Among them, direct Aldol condensation and Claisen-Schmidt condensation still occupy a well-known position .科学研究应用

催化

与 MFCD06245402 相似的化合物已被用于催化以促进化学反应。 例如,碱性氧化铝已被用作微波照射下合成新型取代的 3H-苯并[b][1,4]二氮杂卓衍生物的可重复使用催化剂 .

抗癌活性

苯并[b][1,4]二氮杂卓的衍生物已显示出作为抗癌剂的潜力。 它们已被测试其抑制 EGFR/HER2 作为不可逆双重抑制剂的能力,这是一种很有前景的癌症治疗方法 .

神经和精神疾病

MFCD06245402 与其他苯并[b][1,4]二氮杂卓衍生物的结构相似性表明其在开发多巴胺受体亚型选择性药物中的潜在用途。 这些药物可以治疗神经和精神疾病 .

合成方法

该化合物可能参与咪达唑仑类似物的合成,咪达唑仑是一种用于麻醉、程序性镇静、睡眠障碍和严重躁动症的药物。 合成此类化合物的方法改进和可扩展性是当前研究的热点领域 .

未来方向

作用机制

Target of Action

It is known that 1,5-benzodiazepines, a class of compounds to which this molecule belongs, have been widely used in medicinal chemistry for drug discovery research . They are known to interact with various targets, including GABA receptors, and have been used as tranquilizers, potent virucides, and non-nucleoside inhibitors of HIV-1 reverse transcriptase .

Mode of Action

Based on the known actions of 1,5-benzodiazepines, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular function .

Biochemical Pathways

1,5-benzodiazepines are known to influence a variety of physiological processes, including neurotransmission, inflammation, and cellular proliferation .

Result of Action

1,5-benzodiazepines are known to have a wide range of biological activities, including antibacterial, anti-inflammatory, and sedative effects .

生化分析

Cellular Effects

The effects of 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzodiazepines have been shown to affect the expression of genes related to neurotransmitter synthesis and release . In cellular models, 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol may alter the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol exerts its effects through several mechanisms. One primary mechanism is the binding to the GABA receptor, which enhances the receptor’s affinity for GABA and increases chloride ion influx into neurons . This hyperpolarizes the neuronal membrane, making it less excitable and leading to the compound’s sedative and anxiolytic effects. Additionally, this compound may inhibit or activate other enzymes and proteins, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that benzodiazepines can degrade over time, leading to a decrease in their efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to benzodiazepines can result in tolerance, where higher doses are required to achieve the same effect. Additionally, long-term use may lead to changes in cellular function, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it may cause toxicity, including respiratory depression, motor impairment, and potential neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects, while exceeding this range leads to adverse outcomes.

Metabolic Pathways

3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound. The interaction with cofactors and other enzymes in the metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol within cells and tissues are essential for its pharmacological effects. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. The distribution within tissues can vary, with higher concentrations in the brain and other organs involved in its metabolism.

Subcellular Localization

The subcellular localization of 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol is critical for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. The localization to specific organelles can affect the compound’s efficacy and potential side effects.

属性

IUPAC Name |

3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYLMCZNJRMUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378030 | |

| Record name | 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889955-12-8 | |

| Record name | 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

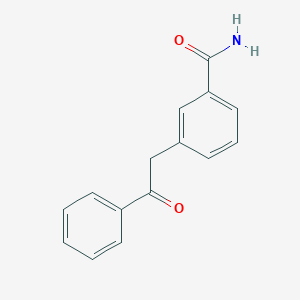

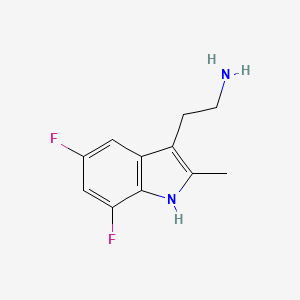

![2-[(2,5-Dimethoxy-4-nitrophenyl)thio]ethanohydrazide](/img/structure/B1621180.png)

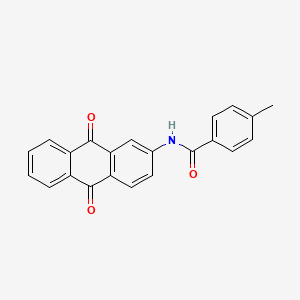

![3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1621182.png)

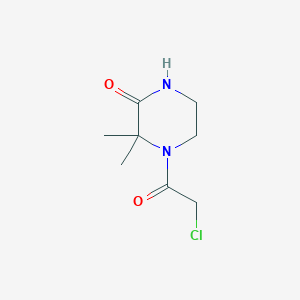

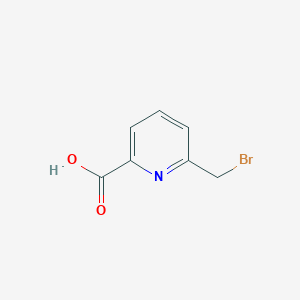

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)